molecular formula C18H12N2O3 B2391524 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one CAS No. 866150-69-8

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2391524
CAS No.: 866150-69-8
M. Wt: 304.305
InChI Key: UZCAMBONEJACPS-UHFFFAOYSA-N
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Description

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Mechanism of Action

Target of Action

The primary target of 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound acts as a selective COX-2 inhibitor . By inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins. This results in decreased inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 disrupts the arachidonic acid metabolic pathway , reducing the production of pro-inflammatory prostaglandins. This leads to a decrease in inflammation and pain, providing relief in conditions such as perioperative pain .

Pharmacokinetics

The compound is a prodrug of valdecoxib . It is designed to be water-soluble (> 50 mg/mL in normal saline), making it safe for parenteral administration . It is primarily metabolized via CYP3A4 and 2C9 to valdecoxib and propionic acid . The half-life of the compound is approximately 22 minutes for parecoxib and 8 hours for valdecoxib .

Result of Action

The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in decreased inflammation and pain . This makes this compound effective for the short-term management of perioperative pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The reaction conditions often require the presence of a base and a solvent such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-3-phenyl-4-isoxazolyl)-4H-3,1-benzoxazin-4-one is unique due to its specific combination of the isoxazole and benzoxazinone rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to other similar compounds.

Properties

IUPAC Name

2-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-15(16(20-23-11)12-7-3-2-4-8-12)17-19-14-10-6-5-9-13(14)18(21)22-17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCAMBONEJACPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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